1,4-Dichloropiperazine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dichloropiperazine-2,5-dione is a chemical compound that belongs to the piperazine-2,5-dione family. This compound is characterized by the presence of two chlorine atoms attached to the piperazine ring at the 1 and 4 positions. Piperazine-2,5-dione derivatives are of significant interest due to their diverse applications in various fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dichloropiperazine-2,5-dione can be synthesized through the self-condensation of glycine, followed by chlorination. The initial step involves the formation of piperazine-2,5-dione by heating glycine in the presence of a dehydrating agent . The resulting piperazine-2,5-dione is then treated with chlorine gas under controlled conditions to introduce chlorine atoms at the 1 and 4 positions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes. The reaction is carried out in specialized reactors designed to handle chlorine gas safely. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dichloropiperazine-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted piperazine-2,5-dione derivatives with different functional groups.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, which may have different chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
1,4-Dichloropiperazine-2,5-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,4-dichloropiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with the function of enzymes involved in DNA replication or protein synthesis, resulting in antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
1,4-Dichloropiperazine-2,5-dione can be compared with other similar compounds, such as:
1,4-Diacetylpiperazine-2,5-dione: This compound has acetyl groups instead of chlorine atoms and is used in different synthetic applications.
1,4-Dihydroxypiperazine-2,5-dione: This derivative has hydroxyl groups and is studied for its unique biological activities.
1,4-Diphenylpiperazine-2,5-dione: This compound has phenyl groups and is used in the synthesis of various organic molecules.
Eigenschaften
CAS-Nummer |
37636-52-5 |
---|---|
Molekularformel |
C4H4Cl2N2O2 |
Molekulargewicht |
182.99 g/mol |
IUPAC-Name |
1,4-dichloropiperazine-2,5-dione |
InChI |
InChI=1S/C4H4Cl2N2O2/c5-7-1-3(9)8(6)2-4(7)10/h1-2H2 |
InChI-Schlüssel |
BNHZEEUKIRMPBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)N(CC(=O)N1Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.